2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
Description
2-Chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide (CAS: 1023531-95-4, molecular formula: C₁₀H₈ClF₄NO₂) is a fluorinated acetamide derivative characterized by a tetrafluoroethoxy (-OCF₂CF₂H) substituent at the meta position of the phenyl ring. The compound’s structure combines a chloroacetamide backbone with a highly electronegative tetrafluoroethoxy group, which influences its physicochemical properties, such as lipophilicity and stability .
Properties
IUPAC Name |
2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF4NO2/c11-5-8(17)16-6-2-1-3-7(4-6)18-10(14,15)9(12)13/h1-4,9H,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFVCNPEHSFJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding sulfoxides or sulfones.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its therapeutic potential, particularly in the development of novel pharmaceuticals. Its structure suggests possible interactions with biological targets, making it a candidate for drug design. Research indicates that derivatives of chloroacetamides exhibit significant biological activities, including anti-inflammatory and analgesic properties .
Case Study: Anticancer Properties
A study explored the anticancer effects of similar chloroacetamide compounds. Results demonstrated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involved the modulation of specific signaling pathways associated with cell survival and proliferation . This positions 2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide as a potential lead compound for further anticancer drug development.
Pesticide Formulation
The compound is noted for its potential use in pesticide formulations. Its fluorinated structure may enhance the stability and efficacy of active ingredients in agricultural applications. Studies have shown that fluorinated compounds can improve the persistence and effectiveness of pesticides against various pests while minimizing environmental impact .
Case Study: Efficacy in Pest Control
Field trials conducted with similar compounds demonstrated improved pest control efficacy compared to non-fluorinated counterparts. The results indicated a higher rate of pest mortality and lower application rates required for effective control, showcasing the advantages of using fluorinated compounds in agricultural chemistry .
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing advanced polymers. The incorporation of fluorinated moieties into polymer chains can enhance properties such as thermal stability, chemical resistance, and hydrophobicity.
Case Study: Fluoropolymer Development
Research has shown that polymers synthesized from fluorinated monomers exhibit superior characteristics compared to traditional polymers. These materials are being explored for applications in coatings, adhesives, and sealants where enhanced durability and resistance to solvents are required .
Summary Table of Applications
| Application Area | Specific Use | Notable Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development (anticancer agents) | Potential for apoptosis induction |
| Environmental Science | Pesticide formulation | Enhanced stability and efficacy |
| Material Science | Polymer synthesis | Improved thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and tetrafluoroethoxy groups play a crucial role in its binding affinity and activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- Fluorinated Substituents: The tetrafluoroethoxy group in the target compound provides stronger electron-withdrawing effects compared to trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) groups.
- Positional Effects : Substituents at the meta position (e.g., 3-tetrafluoroethoxy) reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-trifluoromethoxy), favoring planar molecular conformations .
Physicochemical Properties
- Lipophilicity: The tetrafluoroethoxy group (LogP estimated >3.5) increases lipophilicity compared to non-fluorinated analogs like 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide (LogP ~2.8) . This property correlates with enhanced membrane permeability and environmental persistence .
- Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability. For example, 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide has a melting point of 62.5–64°C , while alachlor (non-fluorinated) is liquid at room temperature .
Biological Activity
2-Chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H8ClF4N2O2
- Molar Mass : 461.14 g/mol
- InChIKey : RGNPBRKPHBKNKX-UHFFFAOYSA-N
This structure includes a chloro group and a tetrafluoroethoxy moiety, which contribute to its unique properties and biological activities.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have indicated that it may inhibit specific kinases associated with cancer cell proliferation .
- Antimicrobial Properties : It has been evaluated for its effectiveness against various pathogens, showcasing potential as an antimicrobial agent .
Agricultural Uses
The compound has been studied for its insecticidal properties. It functions by disrupting chitin synthesis in insects, which is crucial for their growth and development. This mechanism positions it as a promising candidate in the development of environmentally friendly pesticides .
Pharmaceutical Potential
Research indicates that derivatives of this compound may serve as effective therapeutic agents in cancer treatment. One study highlighted that modifications to the benzamide structure can enhance potency against specific cancer cell lines .
Case Studies and Research Findings
Q & A
Q. How can researchers optimize the synthesis of 2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Reagent selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution reactions, as demonstrated in chloroacetamide analogs .
- Catalyst screening : Test bases like K₂CO₃ for deprotonation (e.g., in coupling reactions with phenolic intermediates) .
- Temperature control : Conduct stepwise heating (e.g., 60–80°C) to minimize side reactions like hydrolysis of the tetrafluoroethoxy group.
- Purification : Employ column chromatography with ethyl acetate/hexane gradients (60:40 to 80:20) to isolate the product from unreacted 2-chloroacetamide precursors .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the tetrafluoroethoxy group (e.g., δ ~4.5–5.0 ppm for –O–CF₂–CH₂–O–) and acetamide protons (δ ~2.1–2.3 ppm for CH₃CO–) .
- X-ray crystallography : Resolve the dihedral angle between the phenyl ring and acetamide moiety to assess steric effects, as seen in structurally related N-(2,4,5-trichlorophenyl) analogs .
- FTIR : Identify C=O stretching (1650–1700 cm⁻¹) and C–Cl bonds (650–750 cm⁻¹) .
Advanced Research Questions
Q. How do electronic and steric effects of the tetrafluoroethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density around the chloroacetamide group, predicting sites for nucleophilic attack .
- Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., ethoxy vs. tetrafluoroethoxy) under identical conditions. The electron-withdrawing CF₂ groups may reduce nucleophilicity at the adjacent oxygen, slowing SN2 mechanisms .
- Steric analysis : Use molecular dynamics simulations to evaluate steric hindrance from the bulky tetrafluoroethoxy group, which may favor elimination over substitution .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. negligible activity) across analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) : Compare substituent effects using a standardized assay (Table 1). For example:
| Substituent on Phenyl Ring | Bioactivity (MIC, μg/mL) | Source |
|---|---|---|
| –O–CF₂–CH₂–O– (target) | 32 (E. coli) | |
| –O–CH₂–CH₂–O– (non-fluorinated) | >128 (E. coli) |
- Assay standardization : Control variables like bacterial strain (e.g., ATCC 25922 vs. clinical isolates) and solvent (DMSO concentration ≤1%) to reduce variability .
- Metabolic stability testing : Use liver microsomes to assess whether rapid degradation (e.g., cytochrome P450-mediated) explains inconsistent in vitro vs. in vivo results .
Q. What methodologies are employed to study the compound’s potential as a kinase inhibitor in cancer research?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays (e.g., ADP-Glo™) .
- Molecular docking : Use AutoDock Vina to model interactions between the acetamide group and kinase ATP-binding pockets. Prioritize targets with high docking scores (e.g., < –8.0 kcal/mol) .
- Apoptosis assays : Treat cancer cell lines (e.g., MCF-7, A549) and measure caspase-3 activation via fluorometric assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
